Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate
Description
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-(4-aminooxan-3-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16) |
InChI Key |
DDFCNUXELNLTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Prins Cyclization
Prins cyclization is a convergent approach for constructing 2,6-disubstituted THP rings. For example, homoallylic alcohols react with aldehydes under acidic conditions to form the THP backbone. While this method is efficient for generating substituted THP rings, regioselectivity challenges may arise when introducing functional groups at specific positions.
Petasis Reaction
The Petasis reaction employs ketones, allylboronates, and amines to construct THP derivatives. In one protocol, ketones (e.g., cyclopropanone) react with pinacol allylboronate and ammonia in methanol, yielding intermediates like 16 (Scheme 5 in). This method avoids unstable precursors and enables direct amine incorporation, achieving 39–49% overall yields for sulfur-containing analogs.
Reductive Amination
Ketone precursors (e.g., tetrahydro-2H-pyran-3-one) react with ammonium acetate and NaBH₃CN in methanol, directly introducing the amine group. This method avoids azide handling but requires careful pH control to minimize over-reduction.
Carbamate Protection
The primary amine is protected using benzyl chloroformate (Cbz-Cl):
-
Reaction Setup : The amine (1.0 equiv) is dissolved in dichloromethane or THF, followed by addition of triethylamine (1.2 equiv) as a base.
-
Cbz-Cl Addition : Benzyl chloroformate (1.1 equiv) is added dropwise at 0°C, with stirring continued at room temperature for 4–6 h.
-
Workup : The mixture is washed with brine, dried (Na₂SO₄), and purified via column chromatography (hexane/EtOAc).
Table 2: Carbamate Protection Optimization
| Amine | Base | Solvent | Time (h) | Yield | Purity |
|---|---|---|---|---|---|
| 4-Amino-THP derivative | Et₃N | CH₂Cl₂ | 6 | 92% | 98% |
| 4-Amino-THP derivative | NaHCO₃ | THF/H₂O | 12 | 85% | 95% |
Stereochemical Control
For enantiomerically pure products, asymmetric synthesis is critical:
-
Chiral Auxiliaries : (3R,4R)-configured THP derivatives are synthesized using chiral catalysts in Petasis reactions.
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures via hydrolytic cleavage of esters, achieving >99% ee for (3R,4R)-isomers.
Scalable Industrial Routes
Industrial protocols prioritize cost-effectiveness and safety:
-
Continuous Flow Hydrogenation : Azide reductions are performed in flow reactors with immobilized Pd catalysts, reducing reaction times to <1 h and improving H₂ utilization.
-
Green Solvents : EtOH/water mixtures replace THF or CH₂Cl₂, aligning with sustainability goals.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction could produce benzyl amines.
Scientific Research Applications
Antibacterial Activity
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate has shown promise as a bacterial topoisomerase inhibitor. Research indicates that compounds based on tetrahydropyran structures exhibit potent antibacterial activity against Gram-positive pathogens, including multidrug-resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae . These compounds work by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
Case Study: Efficacy Against Resistant Strains
In a study focusing on the optimization of tetrahydropyran-based molecules, it was found that specific derivatives demonstrated significant in vivo efficacy in animal models infected with resistant bacterial strains. This highlights the potential of this compound as a lead compound for developing new antibacterial therapies .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in organic synthesis, particularly in creating complex bioactive molecules. For instance, it has been utilized in the synthesis of various amino acid derivatives and other nitrogen-containing heterocycles . The structure of this compound allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Table 1: Synthetic Applications
Potential in Cancer Therapy
Research has also explored the anticancer properties of compounds related to this compound. Studies suggest that derivatives of tetrahydropyran structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of tetrahydropyran-based compounds against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Properties
Emerging research indicates that compounds similar to this compound may possess neuroprotective effects, potentially beneficial for conditions like Alzheimer’s disease. These compounds have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Table 2: Neuroprotective Studies
Mechanism of Action
The mechanism of action of Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure is defined by a six-membered tetrahydro-2H-pyran ring with a 4-amino substituent and a benzyl carbamate group. Below is a comparative analysis with structurally related carbamate derivatives:
Table 1: Structural and Pharmacological Comparison of Benzyl Carbamate Derivatives
Functional Insights
- Amino vs. Hydroxyl/Methoxy Groups: The 4-amino group in the target compound may enhance hydrogen bonding and basicity compared to hydroxyl or methoxy substituents in analogs (e.g., ). This could influence receptor binding or solubility .
- Carbamate Stability : The benzyl carbamate group, common across these compounds, is resistant to hydrolysis by carboxylesterases, unlike ester derivatives. This stability is critical for in vivo efficacy .
- Enzyme Inhibition: Analogs like isosorbide 2-benzyl carbamate 5-benzoate (IC50 = 4 nM for BuChE) suggest that the target compound may similarly inhibit cholinesterases, though substituent positioning (e.g., amino vs. benzoate) could alter potency .
Stability Considerations
- Plasma Stability : Ether-linked analogs (e.g., compound 18a) show stability in mouse plasma, unlike ester derivatives. The target compound’s carbamate group likely shares this stability .
- Storage : Analogs such as those in and require storage at 2–8°C or with blue ice, indicating sensitivity to temperature and moisture .
Biological Activity
Benzyl (4-aminotetrahydro-2H-pyran-3-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydropyran ring, an amine functional group, and a benzyl moiety. These components contribute to its solubility, stability, and ability to interact with biological targets.
Molecular Formula
- C : 13
- H : 17
- N : 2
- O : 2
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence enzyme activity, receptor binding, and cellular signaling pathways.
- Enzyme Interaction :
- Receptor Binding :
- The compound may interact with specific receptors involved in cellular signaling, potentially affecting pathways related to inflammation and cancer progression.
Pharmacological Studies
Research indicates that this compound exhibits promising pharmacological effects:
- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including leukemia and solid tumors .
- Antimicrobial Properties : The compound may possess antibacterial activity against Gram-positive bacteria, as suggested by studies on related carbamate derivatives .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound analogs in vitro. Results indicated a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Study 2: Enzyme Modulation
In another investigation, the compound was tested for its effect on P-glycoprotein ATPase activity. It was found to stimulate ATP hydrolysis by approximately 48% at a concentration of 2.5 µM, indicating potential as an efflux pump inhibitor .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-YL)carbamate | C10H19N2O2 | Significant enzyme modulation; potential anticancer effects |
| Tert-butyl N-(2-aminoethyl)carbamate | C8H18N2O2 | Primarily used in peptide synthesis |
| Tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Different reactivity profile; limited biological data |
Q & A
Q. Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Parameters | Utility for Compound | Example Data from Evidence |
|---|---|---|---|
| X-ray Crystallography | Bond lengths, angles, packing motifs | Confirms hydrogen-bonding networks | N-H⋯N (2.95 Å), C=O⋯O (3.06 Å) |
| ¹H NMR | Chemical shifts, coupling constants | Identifies benzyl and pyran protons | δ 4.5 ppm (pyran CH₂), δ 5.1 ppm (OCH₂Ph) |
| HRMS | Exact mass measurement | Validates molecular formula | [M+H]⁺ = 261.1234 (calc. 261.1238) |
Q. Table 2: Optimization Parameters for Catalytic Cross-Coupling
| Variable | Impact on Reaction | Optimal Conditions |
|---|---|---|
| Catalyst | Enhances coupling efficiency | Pd(OAc)₂/XPhos (2 mol%) |
| Solvent | Affects substrate solubility | Anhydrous DMF, 80°C |
| Base | Neutralizes acid byproducts | Cs₂CO₃ (2 equiv) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
